Terramycin
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Overview
Description
Terramycin, also known as oxytetracycline, is a broad-spectrum antibiotic that was first discovered in the early 1950s by a research team led by Dr. Benjamin Duggar at Pfizer. It is derived from the bacterium Streptomyces rimosus and is effective against a wide range of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria . This compound has been widely used in both human and veterinary medicine due to its ability to penetrate deep into tissues and treat infections in hard-to-reach areas .
Preparation Methods
Terramycin is produced through the fermentation of Streptomyces rimosus. The initial isolation involves extracting the culture filtrate with n-butanol and transferring it into dilute acid to obtain a crude concentrate of the antibiotic. This crude material is then purified through chromatography on Florisil, a magnesia-silica-gel adsorbent, followed by further extraction into butanol and re-extraction into dilute acid. The final product, pure crystalline this compound dihydrate, is obtained by dissolving the crude material in dilute acid, precipitating it by neutralizing with alkali, and repeating this procedure .
Chemical Reactions Analysis
Terramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its properties and efficacy.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antibacterial activity.
Common reagents used in these reactions include hydrochloric acid, methanol, and butanol.
Scientific Research Applications
Terramycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Mechanism of Action
Terramycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Terramycin belongs to the tetracycline class of antibiotics, which also includes compounds such as doxycycline, chlortetracycline, and tetracycline. Compared to these similar compounds, this compound is unique in its ability to penetrate deep into tissues and treat infections in hard-to-reach areas . Additionally, it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Similar Compounds
Doxycycline: Another tetracycline antibiotic with a longer half-life and better absorption compared to this compound.
Chlortetracycline: The first tetracycline antibiotic discovered, used primarily in veterinary medicine.
Tetracycline: A widely used antibiotic with similar properties to this compound but with different pharmacokinetics.
Properties
Molecular Formula |
C22H24N2O9 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 |
InChI Key |
OWFJMIVZYSDULZ-PXOLEDIWSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
Origin of Product |
United States |
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